5-Carboxyfluorescein diacetate

Übersicht

Beschreibung

5-Carboxyfluorescein diacetate is a fluorescent dye that is widely used in various biological and chemical applications. It is a cell-permeant compound that can enter live cells and is subsequently hydrolyzed by intracellular esterases to produce a fluorescent product, 5-carboxyfluorescein. This property makes it an excellent tool for assessing cell viability, proliferation, and other cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxyfluorescein diacetate typically involves the esterification of 5-carboxyfluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

5-Carboxyfluorescein+Acetic Anhydride→5-Carboxyfluorescein Diacetate+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Hydrolysis by Intracellular Esterases

5-CFDA undergoes enzymatic hydrolysis within cells, where intracellular esterases cleave its diacetate groups to produce the fluorescent product 5-carboxyfluorescein (5-CF) . This reaction is critical for its application in cell viability assays and fluorescent tracing .

Reaction Equation:

Key characteristics:

-

Membrane permeability : 5-CFDA passively diffuses into cells due to its nonpolar diacetate groups .

-

Fluorescence activation : The hydrolysis yields 5-CF, which is polar and trapped intracellularly, emitting green fluorescence ( nm, nm) .

Kinetics of Hydrolysis

The hydrolysis kinetics differ between 5-CFDA and its analog fluorescein diacetate (FDA):

| Parameter | 5-CFDA | FDA |

|---|---|---|

| Kinetic Model | Michaelis-Menten | First-order |

| Apparent KmK_mKm | 0.29 mM | Not applicable |

| VmaxV_{\text{max}}Vmax | 12.3 nmol·min⁻¹·mg⁻¹ (40°C) | s⁻¹ (40°C) |

| Rate-Limiting Step | Transport across membrane | Esterase activity |

Data derived from Saccharomyces cerevisiae studies .

-

5-CFDA : Transport through the cell membrane is slower than enzymatic hydrolysis, making diffusion the rate-limiting step .

-

FDA : Hydrolysis is slower than transport, leading to esterase activity limiting fluorescence accumulation .

Temperature and pH Dependence

Hydrolysis efficiency depends on environmental conditions:

Cell Viability Assays

Live cells retain 5-CF post-hydrolysis, while dead cells leak the dye. This property enables quantification of viable cells .

Cell-Cell Communication Studies

5-CF transferred between adjacent cells via gap junctions is used to monitor intercellular communication in developmental biology .

Environmental Monitoring

5-CFDA’s hydrolysis in microbial communities serves as a proxy for esterase activity, aiding pollutant detection .

Comparative Analysis with Analogues

| Property | 5-CFDA | 5-(6)-CFDA Mixed Isomer | CDCFDA |

|---|---|---|---|

| Fluorescence | pH-sensitive (pKa 6.5) | Similar to 5-CFDA | Lower pKa (~5.5) |

| Membrane Permeability | High | High | Moderate |

| Primary Use | Cell viability | pH imaging | Acidic environment studies |

Data compiled from Biotium and Evident Scientific .

Limitations and Considerations

Wissenschaftliche Forschungsanwendungen

Cell Viability and Proliferation Assays

Fluorescent Cell Viability Assays

5-CFDA is frequently employed in cell viability assays due to its ability to indicate cell membrane integrity. It is often used in conjunction with other fluorescent dyes, such as Alamar Blue, to provide a comprehensive assessment of cell health. For instance, a study demonstrated that 5-CFDA could effectively measure the viability of primary rainbow trout hepatocytes, showing a concentration-dependent response to toxic compounds like pentachlorophenol .

T Lymphocyte Proliferation Analysis

In immunology, 5-CFDA has been utilized to assess T lymphocyte proliferation. A notable study evaluated its effectiveness in diagnosing primary immunodeficiencies by analyzing mitogenic responses in patients using a CFSE-based assay. The results indicated significant differences in proliferation rates between healthy controls and patients with suspected T-cell defects, highlighting the dye's utility in clinical diagnostics .

Flow Cytometry

5-CFDA is extensively applied in flow cytometry for labeling cells. Its fluorescent properties allow for the tracking of cell division and differentiation over time. In one study, researchers established a flow cytometry method using 5-CFDA to analyze the proliferation of labeled microspheres in cultured endothelial cells. This approach facilitated the identification of specific cell populations based on their fluorescent characteristics .

Drug Testing and Toxicology

In toxicological studies, 5-CFDA serves as an indicator of cellular responses to various compounds. Its ability to reflect changes in cell membrane integrity makes it suitable for screening potential drug candidates and assessing their cytotoxic effects. For example, research demonstrated that 5-CFDA could detect toxic insults in hepatocytes, providing insights into the safety profiles of new pharmaceuticals .

Intracellular pH Measurement

The pH sensitivity of 5-CFDA allows it to be used as an intracellular pH indicator. This application is critical for studies involving metabolic processes where pH changes can significantly impact cellular function. By monitoring fluorescence intensity changes, researchers can infer alterations in intracellular pH levels under different experimental conditions .

Case Studies

-

Assessment of Hepatocyte Viability

A study utilized 5-CFDA alongside Alamar Blue to evaluate the viability of hepatocytes exposed to various toxicants. The findings indicated that L-15 culture medium supported hepatocyte viability more effectively than M199 over extended periods, demonstrating the dye's role in assessing cellular health under varying conditions . -

Mitogenic Response in Immunodeficiency Patients

Another investigation focused on using CFSE (a derivative of 5-CFDA) to analyze T lymphocyte responses in patients with suspected immunodeficiencies. The study revealed significantly lower proliferation rates in patients compared to controls, underscoring the dye's potential for clinical diagnostics in immunology .

Wirkmechanismus

The mechanism of action of 5-Carboxyfluorescein diacetate involves its passive diffusion into live cells, where it is hydrolyzed by intracellular esterases to produce the fluorescent 5-carboxyfluorescein. This fluorescent product is retained within the cell, allowing for various cellular assays. The molecular targets include intracellular esterases and other cellular components that interact with the fluorescent dye.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein Diacetate: Similar in structure but lacks the carboxyl group, making it less hydrophilic.

Carboxyfluorescein Diacetate Succinimidyl Ester: Contains a succinimidyl ester group, making it more reactive towards amines.

Calcein AM: Another cell-permeant dye used for similar applications but with different fluorescence properties.

Uniqueness

5-Carboxyfluorescein diacetate is unique due to its high cell permeability and the ability to produce a highly fluorescent product upon hydrolysis. Its carboxyl group enhances its retention within cells, making it particularly useful for long-term studies and applications requiring stable fluorescence.

Biologische Aktivität

5-Carboxyfluorescein diacetate (CFDA) is a fluorescent compound widely used in biological research for its ability to penetrate cell membranes and serve as a substrate for intracellular esterases. Upon hydrolysis, CFDA releases carboxyfluorescein, which is retained within the cell, allowing researchers to assess cell viability, proliferation, and metabolic activity.

CFDA operates through passive diffusion into cells, where it is hydrolyzed by intracellular esterases. The resulting carboxyfluorescein is negatively charged, enhancing its retention within cells compared to other fluorescent dyes like fluorescein . This property makes CFDA particularly useful in various biological assays.

Cell Viability and Proliferation Assays

CFDA is frequently employed in flow cytometry to evaluate lymphocyte function and proliferation. For instance, a study involving heart transplant recipients utilized CFDA to measure T-cell responses to specific antigens before and after transplantation. The results indicated significant changes in lymphoproliferative responses associated with infection risk .

In Vivo Tracking of Immune Cells

In cancer immunotherapy, CFDA has been used to track the migration and distribution of cytotoxic T lymphocytes (CTLs). A study demonstrated that CTLs labeled with CFDA could be monitored in vivo, revealing their persistence and effectiveness against tumors over time. The optimal concentration for labeling was determined to be 5 µM, which minimized cytotoxic effects while maintaining fluorescence intensity .

Hydrolysis Kinetics

The hydrolysis of CFDA has been characterized using kinetic models. In yeast cells, the hydrolysis followed Michaelis-Menten kinetics with a maximum velocity (Vmax) of 12.3 nmol/min/mg protein and a Michaelis constant (Km) of 0.29 mM at 40°C. This indicates that the rate-limiting step in fluorescence accumulation is the hydrolysis by esterases rather than transport into the cell .

Comparison with Other Dyes

CFDA has been compared with other viability dyes such as fluorescein diacetate (FDA) and 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC). Studies showed that CFDA provides more reliable results in detecting viable cells across various bacterial species commonly associated with foodborne illnesses .

Case Studies

- Lymphoproliferative Responses : In heart transplant patients, flow cytometry analysis using CFDA revealed significant differences in T-cell responses pre- and post-transplantation, correlating with infection rates .

- Cancer Immunotherapy : CTLs labeled with CFDA were tracked in mice bearing B16 melanoma tumors. The study found that CTL migration correlated negatively with tumor size, indicating effective targeting of cancer cells over time .

Data Summary Table

Eigenschaften

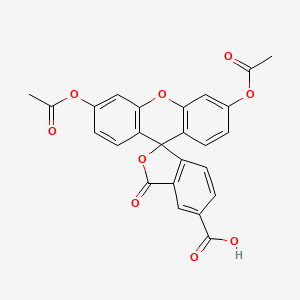

IUPAC Name |

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZGNPQMIWOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229971 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79955-27-4 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.